molecular formula C16H15N3O3 B12179794 N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide

Cat. No.: B12179794
M. Wt: 297.31 g/mol
InChI Key: RZJJZIVIEGYUOJ-UHFFFAOYSA-N
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Description

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final assembly: The final step involves the formation of the carboxamide linkage, which can be accomplished using standard amide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a scaffold for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide stands out due to its combination of an oxadiazole ring and a furan ring, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with potentially enhanced biological activity and material properties.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C16H15N3O3/c1-10(2)11-5-7-12(8-6-11)14-15(19-22-18-14)17-16(20)13-4-3-9-21-13/h3-10H,1-2H3,(H,17,19,20)

InChI Key

RZJJZIVIEGYUOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3

Origin of Product

United States

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